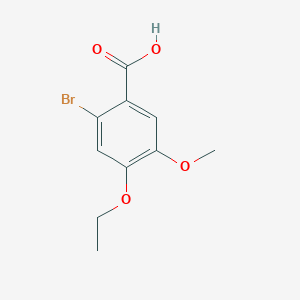

2-Bromo-4-ethoxy-5-methoxybenzoic acid

Description

BenchChem offers high-quality 2-Bromo-4-ethoxy-5-methoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-ethoxy-5-methoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-ethoxy-5-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO4/c1-3-15-9-5-7(11)6(10(12)13)4-8(9)14-2/h4-5H,3H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHUWTBULJBBFQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)Br)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Bromo-4-ethoxy-5-methoxybenzoic acid CAS 838814-43-0

An In-depth Technical Guide to 2-Bromo-4-ethoxy-5-methoxybenzoic Acid

Introduction

2-Bromo-4-ethoxy-5-methoxybenzoic acid, bearing the CAS number 838814-43-0, is a polysubstituted aromatic carboxylic acid. As a functionalized building block, it holds significant potential for researchers, medicinal chemists, and materials scientists. The strategic placement of its bromo, ethoxy, methoxy, and carboxylic acid moieties offers a versatile scaffold for constructing complex molecular architectures. The bromine atom serves as a key handle for cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern synthetic chemistry.[1] The carboxylic acid group provides a site for derivatization into esters, amides, and other functional groups, while the alkoxy groups modulate the electronic properties and lipophilicity of the molecule. This guide provides a comprehensive overview of its properties, a validated synthesis protocol, potential applications, and essential safety information, designed to empower professionals in drug development and chemical research.

Physicochemical and Computed Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of 2-Bromo-4-ethoxy-5-methoxybenzoic acid are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁BrO₄ | [2] |

| Molecular Weight | 275.10 g/mol | [2] |

| CAS Number | 838814-43-0 | [2] |

| Appearance | Solid (Predicted) | |

| IUPAC Name | 2-bromo-4-ethoxy-5-methoxybenzoic acid | [2] |

| XLogP3 | 2.4 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 4 | [2] |

Note: Some properties are computed or predicted based on the chemical structure, as extensive experimental data is not publicly available.

Synthesis and Mechanistic Rationale

While specific literature detailing the synthesis of 2-Bromo-4-ethoxy-5-methoxybenzoic acid is scarce, a reliable synthetic route can be designed based on established methods for analogous substituted benzoic acids.[3][4][5] The proposed two-step pathway involves the oxidation of a substituted toluene precursor followed by a regioselective bromination.

Proposed Synthetic Pathway

The synthesis begins with the oxidation of 2-bromo-4-ethoxy-5-methoxytoluene to form the corresponding benzoic acid. This transformation leverages a powerful oxidizing agent capable of converting an alkyl side chain to a carboxylic acid without cleaving the aromatic ring.

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Oxidation of 4-Ethoxy-5-methoxytoluene

This protocol is adapted from established procedures for the oxidation of substituted toluenes using potassium permanganate (KMnO₄).[5][6] KMnO₄ is a robust and effective oxidizing agent for this transformation. The reaction is typically performed in an aqueous solution with heating to drive the reaction to completion.

-

Materials:

-

4-Ethoxy-5-methoxytoluene

-

Potassium permanganate (KMnO₄)

-

Tetrabutylammonium bromide (Phase Transfer Catalyst)

-

Water (H₂O)

-

Hydrochloric acid (HCl)

-

-

Procedure:

-

To a reaction flask, add 4-ethoxy-5-methoxytoluene (1.0 eq), water, and a catalytic amount of tetrabutylammonium bromide (0.05 eq).

-

Heat the mixture to approximately 85-90 °C with vigorous stirring.

-

Slowly add potassium permanganate (approx. 3.0 eq) in portions, maintaining the reaction temperature. The purple color of the permanganate will disappear as it is consumed.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is no longer detectable.

-

While still hot, filter the reaction mixture to remove the manganese dioxide (MnO₂) byproduct.

-

Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid to a pH of ~2-3.

-

The product, 4-ethoxy-5-methoxybenzoic acid, will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

Step 2: Bromination of 4-Ethoxy-5-methoxybenzoic acid

This electrophilic aromatic substitution is guided by the activating, ortho-, para-directing ethoxy and methoxy groups. The bromine will preferentially add to the C2 position, which is ortho to the ethoxy group and meta to the carboxylic acid. Acetic acid is a common solvent for such reactions.[7][8]

-

Materials:

-

4-Ethoxy-5-methoxybenzoic acid (from Step 1)

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

-

Procedure:

-

Dissolve the 4-ethoxy-5-methoxybenzoic acid (1.0 eq) in glacial acetic acid in a reaction flask equipped with a dropping funnel.

-

Slowly add a solution of bromine (1.1 eq) in glacial acetic acid to the mixture at room temperature with stirring.

-

Stir the reaction mixture at room temperature for several hours or until TLC analysis indicates complete consumption of the starting material.

-

Pour the reaction mixture into a beaker of ice water. The crude product will precipitate.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid and bromine.

-

Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure 2-Bromo-4-ethoxy-5-methoxybenzoic acid.

-

Spectral Analysis and Characterization

Structural elucidation of the final compound is critical. While a public spectral database for this specific molecule is not available, its characteristic spectral data can be reliably predicted based on its structure and data from analogous compounds.[9][10][11]

| Spectral Data | Expected Characteristics |

| ¹H NMR | - Aromatic Protons: Two singlets between δ 6.5-7.5 ppm.- Carboxylic Acid Proton: A broad singlet > δ 10 ppm.- Ethoxy Group: A quartet (~4.1 ppm, 2H) and a triplet (~1.4 ppm, 3H).- Methoxy Group: A singlet around δ 3.9 ppm (3H). |

| ¹³C NMR | - Carbonyl Carbon: δ 165-170 ppm.- Aromatic Carbons: 6 signals between δ 110-160 ppm.- Ethoxy Carbons: ~δ 64 ppm (-OCH₂-) and ~δ 15 ppm (-CH₃).- Methoxy Carbon: ~δ 56 ppm. |

| Mass Spec (MS) | - Molecular Ion: Isotopic peaks at m/z 274 (for ⁷⁹Br) and 276 (for ⁸¹Br) in a ~1:1 ratio. |

| Infrared (IR) | - O-H stretch (acid): Broad band at 2500-3300 cm⁻¹.- C=O stretch (acid): ~1700 cm⁻¹.- C-O stretch (ethers): ~1250-1000 cm⁻¹.- Aromatic C=C stretch: ~1600, 1475 cm⁻¹. |

Applications in Research and Drug Development

The true value of 2-Bromo-4-ethoxy-5-methoxybenzoic acid lies in its utility as a versatile chemical intermediate.[6] Its distinct functional groups can be independently or sequentially modified to generate a library of complex derivatives for various applications.

-

Pharmaceutical Synthesis: Substituted benzoic acids are common fragments in many pharmacologically active molecules.[12] This compound can serve as a starting point for the synthesis of novel therapeutic agents. The bromo-substituent is particularly valuable for creating carbon-carbon bonds via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), a powerful strategy for assembling the core scaffolds of drug candidates.[1]

-

Materials Science: Aryl halides and benzoic acids are precursor molecules in the development of organic materials, including those for organic light-emitting diodes (OLEDs) and other electronic applications.[1] The specific substitution pattern can be used to fine-tune the electronic and photophysical properties of these materials.

-

Agrochemicals: The synthesis of novel pesticides and herbicides often involves the use of halogenated aromatic intermediates.

Workflow of Synthetic Utility

The following diagram illustrates the key reactive sites and potential transformations of the title compound, highlighting its versatility as a synthetic building block.

Caption: Potential synthetic transformations of the core molecule.

Safety and Handling

Handling 2-Bromo-4-ethoxy-5-methoxybenzoic acid requires adherence to standard laboratory safety protocols. Based on data for structurally similar compounds, it should be treated as a hazardous chemical.[13][14]

| Hazard Category | Precautionary Measures |

| Health Hazards | Causes skin irritation.[15] Causes serious eye irritation.[14][15] May cause respiratory irritation.[15] |

| Handling | Avoid contact with skin, eyes, and clothing.[13] Do not breathe dust.[14] Wash hands thoroughly after handling.[13][14] Use only in a well-ventilated area.[13][14] |

| Personal Protective Equipment (PPE) | - Eye/Face Protection: Wear safety glasses with side-shields or goggles.[15]- Skin Protection: Wear protective gloves and a lab coat.[15]- Respiratory Protection: Use a NIOSH-approved respirator if dust is generated. |

| Storage | Keep container tightly closed.[14] Store in a cool, dry, and well-ventilated place.[14] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[14] |

Disclaimer: This guide is intended for informational purposes for trained professionals. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

- A continuous flow reactor and process for synthesis of substituted benzoic acid. (n.d.). Google Patents.

- Process for preparing substituted benzoic acid. (n.d.). Google Patents.

- Technical Support Center: Synthesis of Chloro-Substituted Benzoic Acids. (n.d.). Benchchem.

- COF-300 synthesis and colloidal stabilization with substituted benzoic acids. (n.d.). RSC Publishing.

- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023, May 29). Preprints.org.

- An In-depth Technical Guide to the Properties of 2-Bromo-4,5-dimethoxybenzoic Acid. (n.d.). Benchchem.

- 2-Bromo-5-hydroxybenzoic acid. (n.d.). AK Scientific, Inc.

- 2-Bromo-4-methoxy-5-nitrobenzoic acid | 126491-49-4. (n.d.). MilliporeSigma.

- SAFETY DATA SHEET. (2009, August 6).

-

2-Bromo-4-ethoxy-5-methoxybenzoic acid. (n.d.). PubChem. Retrieved February 21, 2026, from [Link]

- 2-Bromo-4,5-dimethoxybenzoic acid 98 6286-46-0. (n.d.). Sigma-Aldrich.

- SAFETY DATA SHEET. (2009, August 6). Thermo Fisher Scientific.

- SAFETY DATA SHEET. (2015, March 4). Fisher Scientific.

- Synthesis of Ethyl 2-Bromo-4-methoxybenzoate: A Technical Guide. (n.d.). Benchchem.

- 2-Bromo-5-methoxybenzoic acid, min. 98%. (n.d.). Strem.

- Synthesis of 2-bromo-5-methoxybenzoic acid. (n.d.). PrepChem.com.

- 2-Amino-5-bromo-4-methoxy benzoic acid | CAS No. 169045-04-9. (n.d.). Clearsynth.

- SAFETY DATA SHEET. (2022, May 17). Apollo Scientific.

- Method for preparing 2-bromo-4,5-dimethoxybenzoic acid. (n.d.). Google Patents.

- Synthesis process of 2-bromo-5-methoxybenzoic acid. (n.d.). Google Patents.

- SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry.

- 2-BROMO-5-METHOXYBENZOIC ACID(22921-68-2) 1H NMR spectrum. (n.d.). ChemicalBook.

- Supplementary Information. (n.d.). Beilstein Journals.

- 2-Bromo-5-methoxybenzoic acid 98 22921-68-2. (n.d.). Sigma-Aldrich.

- Exploring Applications of 2-Bromo-4-methoxytoluene in Organic Synthesis. (n.d.).

- 2-Bromo-4-methoxy-5-benzyloxybenzoic acid | 24958-42-7. (2025, July 4). ChemicalBook.

- 2-bromo-5-hydroxy-4-methoxybenzoic acid. (2024, March 12).

- Synthetic method of 2-bromo-5-methoxybenzoic acid. (n.d.). Google Patents.

- Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl Bromide. (n.d.).

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2-Bromo-4-ethoxy-5-methoxybenzoic acid | C10H11BrO4 | CID 2240834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO2023058053A1 - A continuous flow reactor and process for synthesis of substituted benzoic acid - Google Patents [patents.google.com]

- 4. CN1251833A - Process for preparing substituted benzoic acid - Google Patents [patents.google.com]

- 5. CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. prepchem.com [prepchem.com]

- 9. rsc.org [rsc.org]

- 10. 2-BROMO-5-METHOXYBENZOIC ACID(22921-68-2) 1H NMR spectrum [chemicalbook.com]

- 11. beilstein-journals.org [beilstein-journals.org]

- 12. preprints.org [preprints.org]

- 13. aksci.com [aksci.com]

- 14. fishersci.com [fishersci.com]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

2-Bromo-4-ethoxy-5-methoxybenzoic acid chemical structure and properties

Structural Architecture, Synthesis, and Application in Kinase Inhibitor Design[1]

Executive Summary & Chemical Identity

2-Bromo-4-ethoxy-5-methoxybenzoic acid (CAS: 838814-43-0) is a highly functionalized aromatic building block.[1] It serves as a critical "ortho-bromo acid" scaffold, a structural motif privileged in medicinal chemistry for the synthesis of bicyclic heterocycles—most notably quinazolines , quinazolinones , and isoindolinones .

These heterocycles are the pharmacophores for a vast class of EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) inhibitors. The specific 4-ethoxy-5-methoxy substitution pattern modulates lipophilicity and metabolic stability compared to the more common dimethoxy analogs (e.g., the precursors to Gefitinib or Erlotinib).

Chemical Identity Data

| Property | Specification |

| IUPAC Name | 2-Bromo-4-ethoxy-5-methoxybenzoic acid |

| CAS Number | 838814-43-0 |

| Molecular Formula | C₁₀H₁₁BrO₄ |

| Molecular Weight | 275.10 g/mol |

| SMILES | CCOC1=C(C=C(C(=C1)Br)C(=O)O)OC |

| LogP (Predicted) | ~2.4 (Moderate Lipophilicity) |

| pKa (Predicted) | ~2.8 (Acidic proton of COOH) |

| Appearance | Off-white to pale yellow crystalline solid |

Structural Analysis & Reactivity Profile

The molecule's utility stems from its three distinct reactive handles, allowing for orthogonal functionalization:

-

Carboxylic Acid (C1): Serves as the electrophile for cyclization reactions (e.g., with amidines or ureas) or can be converted to esters/amides.

-

Aryl Bromide (C2): A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) or nucleophilic aromatic substitution (

) after activation. -

Alkoxy Pattern (C4/C5): The electron-donating ethoxy and methoxy groups activate the ring, influencing the electronics of the resulting pharmacophore. The ethoxy group at C4 often protrudes into the solvent-exposed region of kinase binding pockets, improving solubility or binding affinity.

Synthesis Protocol: The "Vanillic Route"

While commercial supplies exist, in-house synthesis is often required for isotopic labeling or derivative generation. The most robust pathway proceeds via the bromination of ethyl vanillic acid (3-methoxy-4-ethoxybenzoic acid).

Mechanistic Rationale

Direct bromination of the benzoic acid precursor relies on the directing effects of the substituents.

-

COOH (C1): Moderate deactivator, meta-director.

-

OMe (C3) & OEt (C4): Strong activators, ortho/para-directors.

The position para to the C3-methoxy group (C6) is electronically favored and sterically accessible. Bromination at C6 yields the target molecule (which is re-numbered to C2 upon product formation).

Step-by-Step Methodology

Starting Material: 3-Methoxy-4-ethoxybenzoic acid (CAS: 114-05-6).

Step 1: Bromination

-

Dissolution: Dissolve 10.0 g (51 mmol) of 3-methoxy-4-ethoxybenzoic acid in 100 mL of Glacial Acetic Acid (AcOH).

-

Why AcOH? It polarizes the Br-Br bond, enhancing electrophilicity without requiring strong Lewis acids that might demethylate the ether.

-

-

Addition: Add a solution of Bromine (Br₂, 2.9 mL, 56 mmol, 1.1 eq) in 20 mL AcOH dropwise over 30 minutes at room temperature.

-

Control: Maintain temperature <30°C to prevent over-bromination.

-

-

Reaction: Stir for 4–6 hours. Monitor by TLC (Mobile phase: 50% EtOAc/Hexane). The starting material spot (

) should disappear, replaced by a slightly less polar product. -

Quench & Isolation: Pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring. The product will precipitate as a solid.[2]

-

Purification: Filter the solid. Wash with cold water (

mL) to remove residual acid and bromine. -

Recrystallization: Recrystallize from Ethanol/Water (9:1) to yield off-white needles.

Yield: Typically 85–92%. Validation (¹H NMR in DMSO-d₆): Look for two aromatic singlets. The absence of ortho or meta coupling (J values) confirms the para arrangement of the protons (positions 3 and 6 on the product ring), confirming the 2,4,5-substitution pattern.

Downstream Applications: Kinase Inhibitor Scaffolds

The primary utility of 2-bromo-4-ethoxy-5-methoxybenzoic acid is as a precursor to Quinazoline-4(3H)-ones and Quinazolines , which are ubiquitous in cancer therapeutics (e.g., Vandetanib analogs).

Workflow: Conversion to Quinazoline Core

-

Amidation: Reaction with formamide or urea at high temperature (

C) cyclizes the carboxylic acid and the adjacent bromide (via an intermediate amide) to form the quinazolinone.-

Note: Often requires conversion to the primary amide or acid chloride first.

-

-

Chlorination: Treatment of the quinazolinone with

yields the 4-chloroquinazoline . -

SNAr Coupling: The 4-chloro species reacts with anilines (e.g., 3-chloro-4-fluoroaniline) to generate the final kinase inhibitor.

Visualization of Chemical Logic

The following diagram illustrates the synthesis and downstream transformation logic.

Figure 1: Synthetic pathway from Vanillic Acid to Kinase Inhibitor pharmacophores.

Safety & Handling Protocol

Hazard Class: Irritant (Skin/Eye), potentially Corrosive.

-

PPE: Nitrile gloves (0.11 mm minimum) and safety goggles are mandatory. The compound is an aryl bromide and may possess sensitizing properties.

-

Inhalation: Handle in a fume hood. Benzoic acid derivatives can be irritating to mucous membranes.

-

Storage: Store at room temperature (15–25°C) in a tightly sealed container. Light sensitive (bromide degradation); use amber vials.

References

-

PubChem. (n.d.). 2-Bromo-4-ethoxy-5-methoxybenzoic acid (CID 2240834). National Library of Medicine. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supplementary Information: Synthesis of brominated phenol derivatives. Retrieved from [Link]

Sources

PubChem CID 2240834 molecular weight and formula

The following technical guide provides an in-depth analysis of PubChem CID 2240834 (2-Bromo-4-ethoxy-5-methoxybenzoic acid), structured for researchers and drug development professionals.

2-Bromo-4-ethoxy-5-methoxybenzoic Acid: A Strategic Scaffold for Medicinal Chemistry[1]

Executive Summary

PubChem CID 2240834 , chemically identified as 2-Bromo-4-ethoxy-5-methoxybenzoic acid , is a highly functionalized aromatic building block used primarily in the synthesis of complex pharmaceutical intermediates.[1] Its structure features a tetrasubstituted benzene ring incorporating a carboxylic acid, an aryl bromide, and two distinct alkoxy groups (ethoxy and methoxy).[1]

This unique substitution pattern makes it a versatile "orthogonally reactive" scaffold.[1] The aryl bromide serves as a handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the carboxylic acid facilitates amide bond formation or esterification.[1] The specific arrangement of the alkoxy groups at positions 4 and 5 modulates the electronic density of the ring, often critical for optimizing the pharmacokinetics (PK) and binding affinity of downstream drug candidates.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4]

The precise molecular weight and formula are critical for stoichiometric calculations in library synthesis and for mass spectrometric identification.[1]

2.1 Core Identifiers

| Property | Value | Notes |

| IUPAC Name | 2-Bromo-4-ethoxy-5-methoxybenzoic acid | Official nomenclature |

| Common Name | CID 2240834 | PubChem Identifier |

| CAS Registry Number | 838814-43-0 | Key for vendor sourcing |

| SMILES | CCOC1=C(C=C(C(=C1)Br)C(=O)O)OC | For chemoinformatics |

| InChI Key | PHUWTBULJBBFQK-UHFFFAOYSA-N | Unique hash identifier |

2.2 Quantitative Chemical Data

| Metric | Value | Technical Context |

| Molecular Formula | C₁₀H₁₁BrO₄ | Essential for elemental analysis validation.[1] |

| Average Molecular Weight | 275.10 g/mol | Used for molarity calculations in synthesis.[1] |

| Monoisotopic Mass | 273.9841 Da (^79Br) | Critical for High-Res Mass Spec (HRMS).[1] |

| Isotopic Pattern | ~1:1 ratio (274:276) | Due to natural abundance of ^79Br and ^81Br.[1] |

| Heavy Atom Count | 15 | Non-hydrogen atoms.[1] |

| CLogP (Predicted) | ~2.3 - 2.8 | Indicates moderate lipophilicity; suitable for oral drug scaffolds.[1] |

Synthetic Utility & Mechanism of Action[1]

As a Senior Application Scientist, it is crucial to understand why this molecule is selected for synthesis. It acts as a bifunctional core that allows for the rapid generation of molecular diversity.[1]

3.1 Chemoselectivity Profile

The molecule possesses two primary reactive centers that can be addressed sequentially:[1]

-

Site A (Carboxylic Acid): Reacts with amines or alcohols.[1] Typically engaged first to anchor the molecule to a resin or a core scaffold.[1]

-

Site B (Aryl Bromide): A latent reactive handle.[1] Once the acid is derivatized, the bromide undergoes Pd-catalyzed coupling to introduce biaryl diversity.[1]

3.2 Visualization of Synthetic Logic

The following diagram illustrates the "Divergent Synthesis Strategy" employing CID 2240834.

Figure 1: Strategic application of CID 2240834 in generating chemical libraries. The scaffold supports both linear extension (Suzuki coupling) and cyclization (heterocycle formation).[1]

Experimental Protocols

Reliable data depends on rigorous sample preparation.[1] The following protocols are designed to ensure reproducibility when handling CID 2240834.

4.1 Protocol: Structural Verification via ^1H-NMR

Objective: Confirm the regiochemistry of the ethoxy and methoxy groups.[1] Solvent: DMSO-d₆ (Preferred due to carboxylic acid solubility).[1]

-

Sample Prep: Dissolve 10 mg of CID 2240834 in 0.6 mL DMSO-d₆.

-

Acquisition: Run at 400 MHz or higher.

-

Key Diagnostic Signals:

-

δ ~12-13 ppm (br s, 1H): Carboxylic acid proton (may be broad/invisible if wet).[1]

-

δ ~7.0 - 7.5 ppm (s, 1H each): Two distinct aromatic singlets (para to each other).[1] This confirms the 2,4,5-substitution pattern.[1]

-

δ ~4.1 ppm (q, 2H): Methylene of the ethoxy group.[1]

-

δ ~3.8 ppm (s, 3H): Methoxy group.[1]

-

δ ~1.3 ppm (t, 3H): Methyl of the ethoxy group.[1]

-

4.2 Protocol: Purity Check via LC-MS

Objective: Determine purity and confirm monoisotopic mass.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm, 4.6 x 100 mm).[1]

-

Mobile Phase A: Water + 0.1% Formic Acid.[1]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm and ESI (+) Mass Spec.[1]

-

Expected Result: A single peak at retention time ~5-6 min. Mass spectrum should show a characteristic "doublet" pattern for the parent ion

at 275/277 m/z (due to Br isotopes).[1]

Biological Context & Applications[1][2]

While CID 2240834 is primarily a chemical intermediate, its substructures are relevant in pharmacology.[1]

-

Pharmacophore Relevance: The 4-alkoxy-3-methoxybenzoic acid motif (vanillic acid derivative) is a common scaffold in kinase inhibitors and anti-inflammatory agents.[1]

-

Metabolic Stability: The replacement of a hydrogen with a bromine atom (at C2) blocks metabolic oxidation at that position, potentially increasing the half-life of drugs derived from this scaffold compared to their non-brominated analogs.[1]

-

Solubility: The presence of the carboxylic acid allows for salt formation (e.g., sodium or potassium salts), significantly improving aqueous solubility for initial biological assays.[1]

Workflow: From Scaffold to Lead

The following diagram outlines the logical flow of using this compound in a Hit-to-Lead campaign.

Figure 2: Operational workflow for integrating CID 2240834 into a drug discovery pipeline.

Safety & Handling (MSDS Summary)

As a halogenated benzoic acid derivative, standard laboratory safety protocols apply.[1]

-

GHS Classification:

-

Handling: Use within a chemical fume hood.[1] Wear nitrile gloves and safety goggles.[1]

-

Storage: Store in a cool, dry place. Keep container tightly closed. Light sensitive (brominated compounds can degrade under intense UV light).[1]

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2240834, 2-Bromo-4-ethoxy-5-methoxybenzoic acid. Retrieved from [Link][1]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457–2483.[1] (Foundational context for aryl bromide utility).

-

Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates.[1] Journal of Medicinal Chemistry, 54(10), 3451–3479.[1] (Context for amide coupling and scaffold use).

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of 2-Bromo-4-ethoxy-5-methoxybenzoic Acid

Executive Summary

Coupling 2-Bromo-4-ethoxy-5-methoxybenzoic acid presents a "perfect storm" of synthetic challenges: ortho-steric hindrance combined with a free carboxylic acid . Standard protocols using tetrakis(triphenylphosphine)palladium(0) (

This guide details a High-Performance Direct Coupling Protocol utilizing Buchwald-type dialkylbiaryl phosphine ligands (SPhos) to facilitate the reaction without prior esterification. A secondary Protection-Deprotection Strategy is provided as a robust fallback for scale-up scenarios where purification of the free acid product proves difficult.

Substrate Analysis & Critical Challenges

The Substrate

Molecule: 2-Bromo-4-ethoxy-5-methoxybenzoic acid Properties:

-

Electronic: Electron-rich ring (ethoxy/methoxy groups) reduces the electrophilicity of the C-Br bond, slowing oxidative addition.

-

Steric: The C-2 bromine is flanked by the bulky carboxylic acid (C-1) and the ethoxy group (C-4 is meta, but the overall ring is crowded).

-

Solubility: Poor in non-polar solvents; forms salts in basic media.

Failure Modes in Standard Conditions

| Failure Mode | Mechanism | Consequence |

| Protodehalogenation | Replacement of Br with H instead of the aryl group. | Formation of 4-ethoxy-5-methoxybenzoic acid (impurity). |

| Catalyst Poisoning | Carboxylate ( | Formation of "Palladium Black" and reaction stall.[1] |

| Incomplete Conversion | Steric bulk prevents the transmetallation step. | Recovery of starting material. |

Protocol A: Direct Coupling (Recommended)

This method utilizes SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), a ligand specifically designed to create a bulky, electron-rich Pd species that accelerates oxidative addition into hindered aryl halides and resists deactivation.

Reagents & Materials

-

Catalyst Source: Palladium(II) Acetate (

) [CAS: 3375-31-3] -

Ligand: SPhos [CAS: 657408-07-6]

-

Base: Potassium Phosphate Tribasic (

), finely ground. -

Solvent: 1,4-Dioxane / Water (10:1 ratio).[1]

-

Atmosphere: Argon or Nitrogen (Strictly oxygen-free).

Step-by-Step Methodology

-

Pre-complexation (Optional but Recommended):

-

In a vial, mix

(2 mol%) and SPhos (4 mol%) in dry 1,4-dioxane. Stir at RT for 15 mins until the solution turns from orange to yellow/pale red. Note: Pre-generating the active L-Pd(0) species reduces induction time.

-

-

Reaction Assembly:

-

Degassing:

-

Seal the vessel and cycle Vacuum/Argon (3x).

-

Inject the Dioxane/Water solvent mixture (degassed).[1]

-

Inject the Catalyst/Ligand solution.

-

-

Execution:

-

Workup (Specific for Free Acids):

-

Cool to room temperature.[1]

-

Dilute with water (dissolves the product salt).

-

Wash with Ethyl Acetate (removes non-polar impurities, ligand oxide, and unreacted boronic acid). Discard organic layer.

-

Acidify the aqueous layer to pH 2-3 using 1M HCl. The product should precipitate.

-

Extract the acidified aqueous layer with Ethyl Acetate or DCM.

-

Dry over

, filter, and concentrate.

-

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting where SPhos overcomes the specific energy barriers presented by this substrate.

Caption: Catalytic cycle emphasizing the role of SPhos in stabilizing the Pd(II) intermediate against carboxylate poisoning and facilitating oxidative addition despite ortho-steric hindrance.

Optimization & Troubleshooting

Optimization Matrix

If the standard SPhos protocol yields <60%, adjust the following parameters sequentially:

| Parameter | Adjustment | Rationale |

| Ligand | Switch to XPhos | XPhos is even bulkier than SPhos and often superior for extremely hindered substrates. |

| Base | Switch to | Cesium has a larger cation radius, improving solubility in organic solvents and increasing carbonate basicity. |

| Solvent | n-Butanol | Protic solvents can sometimes facilitate proton transfer steps, though they risk protodehalogenation. |

| Temp | Increase to 110°C | Requires a sealed pressure vial (microwave or pressure tube). |

Troubleshooting "The Black Metal"

If the reaction turns black immediately (Pd precipitation):

-

Oxygen Leak: The SPhos-Pd complex is air-sensitive. Check seals.

-

Insufficient Ligand: Increase Ligand:Pd ratio from 2:1 to 3:1.

-

Acid Poisoning: Ensure the acid is fully deprotonated. Pre-stir the substrate with base for 10 mins before adding catalyst.

Protocol B: Protection-Deprotection (The "Safe" Route)

If direct coupling fails or yields inseparable impurities, convert the acid to an ester.

-

Esterification: Reflux substrate in MeOH with catalytic

(Fischer Esterification) to form Methyl 2-bromo-4-ethoxy-5-methoxybenzoate . -

Coupling: Run the Suzuki coupling using standard conditions (

/ Toluene / -

Hydrolysis: Saponify the ester using LiOH in THF/Water to return the free acid.

Note: This adds two steps but guarantees higher purity profiles for GMP campaigns.

References

-

Buchwald, S. L., et al. (2005). "Universal Polymer-Bound Palladium Catalysts for the Suzuki−Miyaura Coupling of Aryl Chlorides and Bromides." Journal of the American Chemical Society.[4] Link

- Foundational work on SPhos/XPhos ligands for hindered substr

-

Goossen, L. J., et al. (2006). "Pd-catalyzed synthesis of biaryls from aryl halides and arenecarboxylic acids." Organic Letters. Link

- Discusses the interaction of carboxylic acids with Palladium c

-

Sigma-Aldrich (Merck). "SPhos Pd G2: Application in Suzuki-Miyaura coupling." Technical Application Note. Link

- Commercial protocol for second-generation Buchwald prec

-

BenchChem. "Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids." Technical Guide. Link

- Specific troubleshooting for halo-benzoic acid substr

Sources

Technical Application Note: Esterification Protocols for 2-Bromo-4-ethoxy-5-methoxybenzoic Acid

Executive Summary & Structural Analysis

The esterification of 2-Bromo-4-ethoxy-5-methoxybenzoic acid presents a classic challenge in organic synthesis: the convergence of steric hindrance and electronic deactivation .

-

Steric Hindrance: The ortho-bromo substituent creates significant steric bulk around the carbonyl carbon. This inhibits the approach of nucleophiles (alcohols) during standard Fischer esterification, often necessitating prolonged reaction times or harsh conditions.

-

Electronic Effects: The electron-donating alkoxy groups (4-ethoxy and 5-methoxy) increase the electron density of the aromatic ring. Through resonance, this electron density is donated to the carbonyl group, rendering the carbonyl carbon less electrophilic and further reducing its reactivity toward nucleophilic attack.

Consequently, standard equilibrium-driven methods (Fischer esterification) often suffer from incomplete conversion. This guide prioritizes irreversible activation pathways (Acid Chloride and Alkylation) to ensure high yields and purity, while retaining the acid-catalyzed route for specific scalability scenarios.

Method Selection Matrix

| Feature | Method A: Acyl Chloride Activation | Method B: Nucleophilic Alkylation | Method C: Fischer Esterification |

| Mechanism | Nucleophilic Acyl Substitution (Activated) | SN2 Displacement | Equilibrium-driven Acyl Substitution |

| Steric Sensitivity | Low (Activation overcomes sterics) | Very Low (Reaction occurs at alkyl halide) | High (Slow kinetics) |

| Reaction Time | 2–4 Hours | 2–6 Hours | 24–48 Hours |

| Yield Potential | >95% | >95% | 70–85% |

| Scalability | High | Moderate (Reagent cost) | High (Low cost) |

| Recommendation | Primary Protocol | Best for Small Scale/Lab | Legacy/Bulk Only |

Experimental Protocols

Protocol A: Acyl Chloride Activation (Primary Recommendation)

Rationale: Converting the carboxylic acid to an acid chloride (using Thionyl Chloride or Oxalyl Chloride) generates a highly reactive electrophile that readily couples with alcohols, bypassing the low electrophilicity induced by the alkoxy groups.

Reagents & Materials

-

Substrate: 2-Bromo-4-ethoxy-5-methoxybenzoic acid (1.0 equiv)

-

Activator: Thionyl Chloride (SOCl₂, 1.5–2.0 equiv) or Oxalyl Chloride ((COCl)₂, 1.2 equiv)

-

Catalyst: DMF (Dimethylformamide, 2–3 drops)

-

Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

-

Nucleophile: Methanol or Ethanol (excess)

-

Base (Optional): Triethylamine (Et₃N) or Pyridine (to scavenge HCl)

Step-by-Step Methodology

-

Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet (N₂ or Ar).

-

Dissolution: Suspend the benzoic acid derivative in anhydrous DCM (5–10 mL per gram of substrate).

-

Activation:

-

Add catalytic DMF (critical for forming the Vilsmeier-Haack intermediate).

-

Add Thionyl Chloride dropwise at 0°C.

-

Note: Gas evolution (SO₂/HCl) will occur. Ensure proper venting through a scrubber.

-

-

Reflux: Warm to room temperature, then heat to mild reflux (40°C for DCM, 80°C for Toluene) for 2 hours. Monitor conversion to acid chloride by quenching a tailored aliquot with MeOH and checking TLC/HPLC.

-

Evaporation (Critical): Remove solvent and excess SOCl₂ under reduced pressure. Co-evaporate with dry toluene twice to remove trace thionyl chloride. Failure to remove SOCl₂ can lead to side reactions.

-

Esterification:

-

Redissolve the crude acid chloride residue in anhydrous DCM.

-

Cool to 0°C.[1]

-

Add the alcohol (MeOH or EtOH, 5–10 equiv) and Et₃N (1.1 equiv) dropwise.

-

-

Workup: Stir for 1 hour. Quench with water.[2][3] Wash organic layer with sat.[1][4] NaHCO₃ (to remove unreacted acid) and Brine.[4] Dry over Na₂SO₄ and concentrate.

Protocol B: Nucleophilic Alkylation (Base-Promoted)

Rationale: This method utilizes the carboxylate anion as a nucleophile to attack an alkyl halide. Since the reaction site is the unhindered alkyl halide (e.g., Methyl Iodide), the steric hindrance of the ortho-bromo group on the benzoate is irrelevant.

Reagents & Materials

-

Substrate: 2-Bromo-4-ethoxy-5-methoxybenzoic acid (1.0 equiv)

-

Alkylating Agent: Methyl Iodide (MeI) or Ethyl Iodide (EtI) (1.2–1.5 equiv)

-

Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (1.5–2.0 equiv)

-

Solvent: DMF (Dimethylformamide) or Acetone (anhydrous)

Step-by-Step Methodology

-

Solvation: Dissolve the carboxylic acid in DMF (5 mL/g).

-

Deprotonation: Add K₂CO₃. Stir at room temperature for 15–30 minutes to generate the carboxylate anion. The mixture will appear as a suspension.

-

Alkylation: Add Methyl Iodide (or Ethyl Iodide) dropwise.

-

Safety: MeI is a suspected carcinogen and volatile. Use a fume hood.

-

-

Reaction: Stir at room temperature (20–25°C) for 4–6 hours.

-

Optimization: If reaction is slow, heat to 50°C. Do not exceed 60°C to prevent ether cleavage or polymerization.

-

-

Workup:

-

Purification: Usually yields pure product. If necessary, recrystallize from Hexanes/EtOAc.

Protocol C: Fischer Esterification (Acid-Catalyzed)

Rationale: Traditional method. Useful for bulk scale where reagent cost (SOCl₂, MeI) is prohibitive. Requires rigorous water removal to drive equilibrium.

Reagents & Materials

-

Substrate: 2-Bromo-4-ethoxy-5-methoxybenzoic acid

-

Solvent/Reactant: Methanol or Ethanol (Large excess, solvent grade)

-

Catalyst: Conc. Sulfuric Acid (H₂SO₄, 5–10 mol%)

Step-by-Step Methodology

-

Setup: RBF with reflux condenser.

-

Mixing: Dissolve acid in alcohol (10–20 mL/g). Add H₂SO₄ dropwise.

-

Reflux: Heat to vigorous reflux.

-

Critical: Due to the ortho-bromo steric effect, this reaction may require 24–48 hours .

-

-

Equilibrium Management: For ethyl esters, use a Dean-Stark trap (with benzene/toluene co-solvent) or add molecular sieves (3Å) to the reaction pot to scavenge water.

-

Workup: Evaporate excess alcohol. Dissolve residue in EtOAc. Wash with sat.[1][4] NaHCO₃ (critical to remove unreacted starting material) and Brine.[4]

Visualized Workflows

Reaction Pathway Logic

The following diagram illustrates the decision-making process and chemical pathways for the esterification of this specific hindered substrate.

Caption: Strategic pathway selection for sterically hindered benzoic acid esterification.

Quality Control & Troubleshooting

Analytical Parameters

-

HPLC: C18 Column, Acetonitrile/Water (0.1% TFA) gradient. The ester will elute significantly later than the acid due to loss of polarity.

-

1H NMR (CDCl₃):

-

Starting Material: Carboxylic acid proton (broad singlet) at >11 ppm.

-

Product (Methyl Ester): Sharp singlet at ~3.8–3.9 ppm (COOCH₃). Note: This may overlap with the 5-methoxy group (~3.9 ppm) or 4-ethoxy methylene (~4.1 ppm). Integration is key (expect 3H for ester, 3H for methoxy, 2H for ethoxy).

-

Product (Ethyl Ester): Quartet at ~4.3 ppm and Triplet at ~1.3 ppm.

-

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Conversion (Method C) | Steric hindrance prevents equilibrium shift. | Switch to Method A (Acid Chloride). Or use a co-solvent (Toluene) and Dean-Stark trap to remove water. |

| Ether Cleavage (De-alkylation) | Acid conditions too harsh (HBr generation). | Avoid HBr/HI. In Method A, ensure SOCl₂ is fully removed before adding alcohol. In Method B, keep temp <60°C. |

| Precipitate in Method A | Formation of Triethylamine Hydrochloride. | This is normal. Filter off the solid or wash it away during the aqueous workup.[4] |

| Starting Material Persists | Incomplete activation. | Ensure DMF catalyst is used in Method A. In Method B, ensure K₂CO₃ is finely ground and dry. |

References

-

National Institutes of Health (PMC). (2018). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. Retrieved from [Link]

-

Organic Chemistry Portal. (2024). Benzoic Acid Esters: Synthesis and Protection. Retrieved from [Link]

-

Vihita Drugs & Intermediates. (2024). 2-Bromo 4, 5-Dimethoxy Benzoic Acid Product Specification. Retrieved from [Link]

-

Ningbo Inno Pharmchem. (2026).[5] The Synthesis Pathway of Methyl 2-bromo-5-methoxybenzoate. Retrieved from [Link]

Sources

Preparation of biaryl derivatives using 2-Bromo-4-ethoxy-5-methoxybenzoic acid

Application Note: Synthesis of Biaryl Derivatives via Suzuki-Miyaura Cross-Coupling of 2-Bromo-4-ethoxy-5-methoxybenzoic Acid

Executive Summary & Strategic Analysis

2-Bromo-4-ethoxy-5-methoxybenzoic acid (CAS: 120890-75-7) represents a "privileged scaffold" in medicinal chemistry, particularly for the synthesis of urolithin analogues, benzocoumarins, and biaryl-based kinase inhibitors. However, transforming this specific intermediate into biaryl derivatives presents two distinct mechanistic challenges that distinguish it from standard commodity couplings:

-

The "Ortho-Effect" (Steric Hindrance): The bulky carboxylic acid group at C1 is adjacent to the bromine at C2. This steric crowding impedes the transmetalation step of the catalytic cycle, often requiring elevated temperatures or specialized ligands.

-

Electronic Deactivation: The alkoxy groups at C4 and C5 are strong electron-donating groups (EDGs). These increase the electron density of the aromatic ring, making the C-Br bond less electrophilic. Consequently, the oxidative addition of Pd(0) to the aryl bromide—typically the rate-limiting step—is significantly slower compared to electron-deficient aryl halides.

This guide provides two validated workflows: a Robust Two-Step Protocol (recommended for scale-up and maximum yield) and a Direct One-Step Protocol (recommended for rapid library generation).

Decision Logic & Workflow Visualization

The choice of protocol depends on the stability of the boronic acid partner and the scale of the reaction.

Figure 1: Strategic decision tree for coupling 2-Bromo-4-ethoxy-5-methoxybenzoic acid. Route A offers higher reliability; Route B offers speed but requires specific catalytic systems.

Protocol A: The "Protection-First" Strategy (Gold Standard)

This route is preferred because the methyl ester eliminates the acidic proton, preventing catalyst poisoning and allowing the use of standard, inexpensive phosphine ligands.

Step 1: Methyl Ester Formation

Rationale: Converting the acid to an ester prevents the formation of palladium-carboxylate complexes which can arrest the catalytic cycle.

-

Reagents: Starting Material (1.0 equiv), Methanol (Solvent/Reagent), H₂SO₄ (cat. 0.1 equiv).[1][2]

-

Procedure:

-

Dissolve 2-Bromo-4-ethoxy-5-methoxybenzoic acid in anhydrous MeOH (0.5 M).

-

Add conc. H₂SO₄ dropwise.

-

Reflux for 4–6 hours (Monitor by TLC; disappearance of acid).

-

Concentrate in vacuo, redissolve in EtOAc, wash with sat. NaHCO₃ (to remove unreacted acid), dry over MgSO₄, and concentrate.

-

Yield Expectation: >95% (Off-white solid).

-

Step 2: Suzuki-Miyaura Coupling of the Ester

Rationale: With the acid protected and the ring electron-rich, we use a slightly more active catalyst loading or temperature, but standard ligands suffice.

-

Reagents:

-

Methyl 2-bromo-4-ethoxy-5-methoxybenzoate (1.0 equiv)

-

Aryl Boronic Acid (1.2–1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (3 mol%) — Selected for its resistance to defluorination and robustness.

-

Base: Cs₂CO₃ (2.0 equiv) — Cesium is preferred over Potassium for sterically hindered couplings due to the "Cesium Effect" (solubility/cation size).

-

Solvent: 1,4-Dioxane/Water (4:1 ratio).[3]

-

-

Procedure:

-

Charge a reaction vial with the aryl bromide ester, boronic acid, Cs₂CO₃, and Pd catalyst.

-

Evacuate and backfill with Argon (x3). Crucial: Oxygen promotes homocoupling of the boronic acid.[4]

-

Add degassed Dioxane/Water via syringe.

-

Heat to 90°C for 4–12 hours.

-

Workup: Filter through Celite, dilute with water, extract with EtOAc.

-

Purification: Flash chromatography (Hexane/EtOAc).

-

Protocol B: Direct Coupling of the Free Acid

This route is faster but technically demanding. The free carboxylic acid will consume 1 equivalent of base immediately. Furthermore, the carboxylate anion can coordinate to the Pd center, potentially slowing the reaction.

Key Requirement: You must use Dialkylbiaryl phosphine ligands (Buchwald Ligands) to overcome the electronic deactivation of the bromide.

Experimental Protocol

-

Reagents:

-

2-Bromo-4-ethoxy-5-methoxybenzoic acid (1.0 equiv)

-

Aryl Boronic Acid (1.5 equiv)

-

Catalyst: SPhos Pd G2 or XPhos Pd G2 (2–5 mol%).

-

Why? SPhos is exceptionally good at coupling ortho-substituted aryl chlorides/bromides due to its bulk and electron-rich nature, facilitating oxidative addition.

-

-

Base: K₃PO₄ (3.5 equiv).

-

Note: 1.0 equiv neutralizes the acid; 2.5 equiv are available for the Suzuki cycle.

-

-

Solvent: n-Butanol or Toluene/Water (10:1).

-

-

Step-by-Step:

-

Add the benzoic acid derivative, boronic acid, and K₃PO₄ to the vessel.

-

Add the SPhos Pd G2 precatalyst.

-

Seal and purge with Argon.[2]

-

Add solvent (degassed).[3]

-

Heat to 100°C . Note: Higher temperature is required to overcome the energy barrier of the crowded transition state.

-

Acidic Workup: Upon completion, the mixture is basic. You must acidify with 1M HCl to pH ~3 to protonate the biaryl acid product before extraction with EtOAc.

-

Data Summary & Troubleshooting

| Parameter | Route A (Ester) | Route B (Direct Acid) |

| Catalyst Cost | Low (Pd(PPh₃)₄ or Pd(dppf)Cl₂) | High (SPhos/XPhos G2) |

| Step Count | 3 (Protect-Couple-Deprotect) | 1 (Direct Coupling) |

| Steric Tolerance | Good | Excellent |

| Common Failure Mode | Hydrolysis of ester during coupling (if base is too strong) | Protodebromination (Br replaced by H) |

Troubleshooting "Protodebromination"

If you observe the formation of 3-ethoxy-4-methoxybenzoic acid (where Br is replaced by H), the oxidative addition is successful, but transmetalation is failing, leading to hydride abstraction from the solvent.

-

Solution: Switch to a solvent with no

-hydrogens (e.g., DMF instead of alcohol) or increase the concentration of the boronic acid.

References

-

BenchChem. Synthesis of Ethyl 2-Bromo-4-methoxybenzoate: A Technical Guide. (General protocols for bromobenzoic acid esterification and handling).

-

Organic Chemistry Portal. Suzuki Coupling - Mechanism and Recent Developments. (Authoritative source for ligand selection in hindered systems).

-

National Institutes of Health (PMC). A General and Efficient Method for the Suzuki-Miyaura Coupling of Ortho-Substituted Halides. (Specifics on SPhos/Buchwald ligands).

-

PubChem. 2-Bromo-4-ethoxy-5-methoxybenzoic acid Compound Summary. (Physical properties and safety data).

Sources

Troubleshooting & Optimization

Purification methods for 2-Bromo-4-ethoxy-5-methoxybenzoic acid recrystallization

This technical guide is designed for researchers and process chemists working with 2-Bromo-4-ethoxy-5-methoxybenzoic acid (CAS: 838814-43-0). It addresses purification challenges, specifically focusing on recrystallization strategies to remove critical impurities like unreacted starting materials and regioisomers.

Current Status: Operational Role: Senior Application Scientist Context: Intermediate purification for EGFR/Tyrosine Kinase Inhibitor synthesis.

Solvent Selection & Solubility Profile

Q: What is the optimal solvent system for recrystallizing this compound?

A: Based on the structural analogy to 2-bromo-4,5-dimethoxybenzoic acid (6-bromoveratric acid), the most robust system is a binary solvent mixture of Ethanol (EtOH) and Water .

-

Primary Solvent (Good): Ethanol (or Methanol).[1] The benzoic acid moiety and alkoxy groups ensure high solubility at boiling temperatures (

). -

Antisolvent (Poor): Water.[2][3][4] The hydrophobic bromine and ethoxy substituents drastically reduce solubility in water, facilitating high recovery yields upon cooling.

Recommended Ratio: Start with 95% Ethanol for dissolution. If crystallization does not occur upon cooling to room temperature, slowly add warm water until the solution becomes slightly turbid, then cool. A final ratio of EtOH:Water (3:1 to 1:1) is typically effective.

Q: Can I use single solvents?

A:

-

Glacial Acetic Acid: Effective but risky. It is an excellent solvent for purification (especially if the crude contains inorganic salts), but removing trace acetic acid from the crystal lattice can be difficult and may interfere with subsequent coupling reactions.

-

Ethyl Acetate: Moderate. Often holds impurities too well. Good for extraction, less ideal for high-purity crystallization unless mixed with Hexanes/Heptane.

Process Optimization & Protocol

Q: How do I design a scalable recrystallization protocol?

A: The following protocol ensures removal of the unbrominated precursor (4-ethoxy-3-methoxybenzoic acid) and over-brominated byproducts.

Standard Operating Procedure (SOP-REC-04)

-

Dissolution:

-

Place crude solid in a round-bottom flask.

-

Add Ethanol (5-7 mL per gram of solid) .

-

Heat to reflux (

) with magnetic stirring. -

Troubleshooting: If solids remain after 15 mins at reflux, they are likely inorganic salts (e.g., KBr, Fe salts). Perform a hot filtration immediately.[5]

-

-

Crystallization:

-

Isolation:

-

Filter the slurry using a Büchner funnel.

-

Wash: Rinse the filter cake with cold Ethanol:Water (1:1 mixture). Critical: Do not use pure ethanol for washing, as it will redissolve the product.

-

Drying: Dry under vacuum at

for 12 hours.

-

Troubleshooting & Impurities

Q: My product is colored (yellow/orange). How do I fix this?

A: The color typically comes from trace Bromine (

-

Solution: During the dissolution step (Step 1), add a small amount of activated charcoal (5-10 wt%). Reflux for 10 minutes, then perform a hot filtration through a Celite pad to remove the charcoal.

Q: I see a "gummy" oil instead of crystals. What went wrong?

A: This is "oiling out," often caused by:

-

Too much water: The polarity shifted too fast.

-

Fix: Reheat to dissolve the oil, add a small amount of ethanol, and cool much more slowly.

-

-

Impurity profile: High levels of the unbrominated precursor lower the melting point.

-

Fix: Seed the mixture with a pure crystal if available. Alternatively, switch to a Toluene/Heptane system for one cycle to reject polar impurities.

-

Q: How do I remove the unreacted starting material (4-ethoxy-3-methoxybenzoic acid)?

A: The brominated product is more lipophilic (higher

-

Refinement: If recrystallization fails to remove the starting material (

), dissolve the solid in Ethyl Acetate and wash with saturated -

Better Approach: Rely on the Ethanol/Water recrystallization. The starting material is significantly more soluble in water/alcohol mixtures than the brominated product and will stay in the mother liquor.

Visual Workflows

Workflow 1: Purification Decision Tree

Caption: Decision tree for the purification of brominated benzoic acid derivatives, handling insolubles and oiling out.

Workflow 2: Impurity Fate Map

Caption: Fate mapping of common impurities during the ethanol/water recrystallization process.

Quantitative Data Summary

| Parameter | Specification / Recommendation |

| CAS Number | 838814-43-0 |

| Molecular Weight | 275.10 g/mol |

| Target Melting Point | ~188–192 °C (Based on dimethoxy analog [1][4]) |

| Solvent Ratio | Ethanol:Water (3:1 to 1:1 v/v) |

| Dissolution Temp | |

| Crystallization Temp | |

| Typical Yield | 85–93% (First crop) |

| Key Impurity | 4-ethoxy-3-methoxybenzoic acid (Starting Material) |

References

-

BenchChem . Synthesis of Ethyl 2-Bromo-4-methoxybenzoate: A Technical Guide. (Methodology for brominated benzoic acid derivatives).

-

PubChem . 2-Bromo-4-ethoxy-5-methoxybenzoic acid (CID 2240834). National Library of Medicine.

-

Google Patents . CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.[8] (Protocol for recrystallization of 4,5-dialkoxy-2-bromobenzoic acids).

-

Sigma-Aldrich . 2-Bromo-4,5-dimethoxybenzoic acid Product Specification. (Physical properties and melting point standards).

Sources

- 1. CN115974678A - A kind of synthetic technique of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. westfield.ma.edu [westfield.ma.edu]

- 4. prepchem.com [prepchem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. US1686913A - Purification of benzoic acid and its derivatives - Google Patents [patents.google.com]

- 7. Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl [quickcompany.in]

- 8. CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid - Google Patents [patents.google.com]

Technical Support Center: Solving Solubility Issues of 2-Bromo-4-ethoxy-5-methoxybenzoic Acid

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals encountering solubility challenges with 2-Bromo-4-ethoxy-5-methoxybenzoic acid. As a substituted aromatic carboxylic acid, its solubility behavior is governed by a complex interplay of its functional groups: the polar, hydrogen-bonding carboxylic acid; the hydrogen-bond accepting ether moieties; and the relatively nonpolar, bulky bromo-substituted aromatic ring. Understanding these structural characteristics is paramount to systematically addressing and solving solubility issues in various organic solvents.

This document provides a series of frequently asked questions for rapid problem-solving, in-depth troubleshooting guides for more persistent challenges, and standardized protocols for systematic solubility screening.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of 2-Bromo-4-ethoxy-5-methoxybenzoic acid?

A: The molecule has both polar and nonpolar characteristics. The carboxylic acid group allows it to act as a hydrogen bond donor and acceptor, favoring solubility in polar solvents, especially those that can participate in hydrogen bonding like alcohols.[1][2] The ether groups also act as hydrogen bond acceptors.[3] However, the brominated benzene ring is hydrophobic, contributing to solubility in less polar or aromatic solvents. Its calculated XLogP3 value of 2.4 indicates moderate lipophilicity.[4] Therefore, its solubility profile is broad but nuanced, and it is unlikely to be highly soluble in purely nonpolar aliphatic solvents like hexanes or in highly polar solvents like water under neutral pH.

Q2: I'm starting a new project. Which organic solvents should I try first?

A: Based on the principle of "like dissolves like," a logical starting point would be polar aprotic solvents or polar protic solvents.[2]

-

High Potential: Solvents like Tetrahydrofuran (THF), Acetone, Ethyl Acetate, and alcohols (Methanol, Ethanol, Isopropanol) are excellent candidates. They can effectively solvate both the polar carboxylic acid head and the less polar aromatic body.[1][5]

-

Moderate Potential: Chlorinated solvents like Dichloromethane (DCM) and aromatic solvents like Toluene may also be effective, primarily due to interactions with the substituted benzene ring.[1]

-

Low Potential: Nonpolar aliphatic hydrocarbons such as Hexanes or Heptane are generally poor solvents for this compound.

Q3: How does temperature affect the solubility of this compound?

A: For most solid solutes, solubility in organic solvents increases significantly with temperature.[2][6] This principle is the foundation of recrystallization. Heating a suspension of 2-Bromo-4-ethoxy-5-methoxybenzoic acid in a suitable solvent will typically lead to complete dissolution. If a compound is sparingly soluble at room temperature, warming it to 40-60°C (or higher, depending on the solvent's boiling point) is a primary and effective step to enhance dissolution.

Q4: My compound is "oiling out" upon cooling instead of forming crystals. What does this mean and how can I fix it?

A: "Oiling out" occurs when a compound comes out of solution as a liquid phase rather than a solid crystal lattice. This typically happens when a highly concentrated solution is cooled too rapidly or when the solution is cooled below the melting point of the solute while it is still dissolved in the solvent.[2] To fix this:

-

Reduce Cooling Rate: Allow the solution to cool slowly to room temperature, then transfer it to a refrigerator. Rapid cooling favors amorphous precipitation or oiling over crystalline solids.

-

Use More Solvent: The concentration of your compound might be too high. Add more solvent to the hot solution to reduce the supersaturation level upon cooling.

-

Add a Co-solvent: Introduce a co-solvent in which the compound is less soluble (an anti-solvent) to the hot, dissolved solution until it just becomes cloudy, then add a drop of the good solvent to clarify. This modulates the solubility and can promote crystallization.[5]

Q5: Is 2-Bromo-4-ethoxy-5-methoxybenzoic acid hazardous to handle?

A: Yes, appropriate safety precautions are necessary. While specific data for this exact compound is limited, structurally similar brominated benzoic acids are classified as irritants.[7][8] Assume the compound causes skin irritation, serious eye irritation, and may cause respiratory irritation.[8] Always handle this chemical in a well-ventilated fume hood, wearing standard personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[9][10]

Section 2: In-Depth Troubleshooting Guides

Problem 1: The compound shows poor or no solubility in my chosen solvent, even with heating.

-

Underlying Cause: This indicates a significant mismatch between the polarity of the solute and the solvent. The energy required to break the compound's crystal lattice forces is not compensated by the energy released from solvent-solute interactions.

-

Troubleshooting Strategy:

-

Re-evaluate Solvent Choice: If you started with a nonpolar solvent like toluene and failed, switch to a more polar option like ethyl acetate or isopropanol. Conversely, if you are in a highly polar solvent like methanol and see limited solubility, the hydrophobic nature of the ring may be dominant; try a solvent of intermediate polarity like THF or acetone.

-

Employ a Co-Solvent System: This is a powerful technique to fine-tune solvent polarity.[11] If your compound is poorly soluble in Toluene but highly soluble in Ethanol, try dissolving it in a minimal amount of hot Ethanol and then adding hot Toluene. This can maintain solubility while providing a suitable medium for reaction or crystallization.

-

Consider High-Boiling Point Polar Aprotic Solvents: For very stubborn cases, solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) can dissolve a wide range of compounds due to their high polarity and ability to disrupt strong intermolecular forces.[12] However, be aware that their high boiling points can make removal difficult.

-

Problem 2: I need to select a solvent for a chemical reaction.

-

Underlying Cause: Solvent selection for a reaction requires balancing the solubility of all reactants with chemical compatibility and reaction conditions (e.g., temperature).

-

Troubleshooting Strategy:

-

Prioritize Reactant Solubility: Ensure both 2-Bromo-4-ethoxy-5-methoxybenzoic acid and other starting materials are sufficiently soluble at the intended reaction temperature.

-

Check for Reactivity: The solvent must be inert under the reaction conditions. Avoid protic solvents like alcohols if you are using water-sensitive reagents (e.g., organometallics, strong bases like LDA). Ethereal solvents like THF or 1,4-dioxane are often a good choice.

-

Match Boiling Point to Reaction Temperature: The solvent's boiling point should be high enough to permit the desired reaction temperature. Toluene (b.p. 111 °C) is suitable for higher temperature reactions, whereas THF (b.p. 66 °C) is used for moderate temperatures.[2]

-

Plan for Work-up and Purification: Consider how the solvent will be removed. Volatile solvents like DCM or Ethyl Acetate are easily removed under vacuum.

-

Problem 3: I am struggling to find a good single-solvent system for recrystallization.

-

Underlying Cause: An ideal recrystallization solvent must exhibit a steep solubility curve: high solubility when hot and low solubility when cold.[2] Sometimes, no single solvent provides this optimal profile.

-

Troubleshooting Strategy: The Co-Solvent (Solvent/Anti-Solvent) Approach

-

Identify a "Good" Solvent: Find a solvent that readily dissolves the compound when hot. (e.g., Ethanol, Acetone, or Ethyl Acetate).

-

Identify a "Poor" Solvent (Anti-Solvent): Find a solvent in which the compound is sparingly soluble, even when hot. This anti-solvent must be miscible with the "good" solvent. (e.g., Water, Hexanes, or Diethyl Ether).

-

Execution:

-

Dissolve your crude compound in the minimum amount of the boiling "good" solvent.

-

While the solution is still hot, add the "poor" anti-solvent dropwise until you observe persistent cloudiness (turbidity).

-

Add one or two drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

-

Allow the solution to cool slowly. This carefully prepared state of saturation is ideal for the formation of high-purity crystals.

-

-

Caption: A decision-making workflow for selecting a suitable recrystallization solvent.

Section 3: Standard Operating Protocols

Protocol 3.1: Small-Scale Solubility Screening

-

Preparation: Aliquot approximately 10-20 mg of 2-Bromo-4-ethoxy-5-methoxybenzoic acid into several small, labeled test tubes or vials.

-

Solvent Addition (Room Temp): To each vial, add a different candidate solvent (e.g., Ethanol, Acetone, Toluene, DCM, Ethyl Acetate, Hexane) dropwise, starting with 0.2 mL. After each addition, vortex or shake vigorously for 30 seconds.

-

Observation (Room Temp): Observe if the solid dissolves completely. If it dissolves in <0.5 mL, it is likely too soluble for recrystallization but may be a good solvent for reactions. Note the solvents in which it is insoluble or sparingly soluble.

-

Heating: For the vials containing undissolved solid, place them in a warm sand bath or on a hot plate. Increase the temperature gradually, not exceeding the solvent's boiling point. Continue to add solvent in 0.1 mL increments to the hot suspension until the solid dissolves completely.

-

Cooling: Once dissolved, remove the vial from the heat and allow it to cool slowly to room temperature. Observe if a precipitate or crystals form.

-

Analysis: A good recrystallization solvent will show poor solubility at room temperature but complete solubility upon heating, followed by the re-formation of solid upon cooling.

Section 4: Solubility Data Summary

The following table provides a qualitative summary of the expected solubility of 2-Bromo-4-ethoxy-5-methoxybenzoic acid in common organic solvents based on its chemical structure and the behavior of similar substituted benzoic acids. This table should be used as a starting point for experimental screening.

| Solvent Category | Example Solvents | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | Strong hydrogen bonding interactions with the carboxylic acid group.[1][2] |

| Polar Aprotic | Acetone, THF, Ethyl Acetate | High to Moderate | Good balance of polarity; can accept hydrogen bonds and solvate the aromatic ring.[5][12] |

| High-Polarity Aprotic | DMSO, DMF | Very High | Strong dipole moments effectively solvate the polar functional groups.[12] |

| Aromatic | Toluene, Benzene | Moderate to Low | Solubilizes the nonpolar aromatic ring, but less effective for the carboxylic acid. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Low | Intermediate polarity; can offer moderate solubility. |

| Nonpolar Ethers | Diethyl Ether | Low | Lower polarity and high volatility make it a weaker solvent for this compound. |

| Nonpolar Aliphatic | Hexanes, Heptane, Cyclohexane | Very Low / Insoluble | Lacks the polarity to overcome the crystal lattice energy of the compound.[2] |

| Aqueous | Water | Very Low / Insoluble | The large, hydrophobic bromo-ethoxy-methoxy-phenyl group dominates over the single carboxylic acid group at neutral pH. |

Section 5: References

-

PubChem. (n.d.). 2-Bromo-4-ethoxy-5-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

-

Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Retrieved February 21, 2026, from [Link]

-

Aceves-Hernandez, J. M., et al. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. Crystal Growth & Design. Retrieved February 21, 2026, from [Link]

-

Al-Obaidi, H., et al. (2020). The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. Polymers. Retrieved February 21, 2026, from [Link]

-

Jadhav, S. B., et al. (2012). Enhancement of solubility and mass transfer coefficient of benzoic acid through hydrotropy. International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved February 21, 2026, from [Link]

-

Garg, R., & Sarkar, D. (2021). Crystallization of para-aminobenzoic acid forms from specific solvents. RSC Advances. Retrieved February 21, 2026, from [Link]

-

LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. Retrieved February 21, 2026, from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 21, 2026, from [Link]

-

Starr, J. N., & King, C. J. (1991). Water-Enhanced Solubility of Carboxylic Acids in Organic Solvents and Its Applications to Extraction Processes. eScholarship, University of California. Retrieved February 21, 2026, from [Link]

-

Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. Retrieved February 21, 2026, from [Link]

-

Patel, M. M., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Retrieved February 21, 2026, from [Link]

-

Medina-Llamas, J. C., et al. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Molecules. Retrieved February 21, 2026, from [Link]

-

Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved February 21, 2026, from [Link]

-

Blake, J. F., et al. (2012). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Journal of Medicinal Chemistry. Retrieved February 21, 2026, from [Link]

-

Akay, S., & Kayan, B. (2022). Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures. Reactions. Retrieved February 21, 2026, from [Link]

-

Fabian, L., & Piron, E. (2018). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. UCL Discovery. Retrieved February 21, 2026, from [Link]

Sources

- 1. The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. 2-Bromo-4-ethoxy-5-methoxybenzoic acid | C10H11BrO4 | CID 2240834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Reagents & Solvents [chem.rochester.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. aksci.com [aksci.com]

- 9. fishersci.com [fishersci.com]

- 10. chemscene.com [chemscene.com]

- 11. ijmsdr.org [ijmsdr.org]

- 12. Crystallization of para -aminobenzoic acid forms from specific solvents - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE01055D [pubs.rsc.org]

Technical Support Center: Optimizing Palladium Catalyst for Coupling 2-Bromo-4-ethoxy-5-methoxybenzoic Acid

Case ID: SUZUKI-ORTHO-ACID-001 Status: Active Support Level: Tier 3 (Advanced Research & Development)

Executive Summary

You are attempting to perform a Palladium-catalyzed cross-coupling (likely Suzuki-Miyaura) on 2-Bromo-4-ethoxy-5-methoxybenzoic acid . This substrate presents a "Perfect Storm" of three distinct chemical challenges:

-

Steric Hindrance: The carboxylic acid group at the ortho position creates significant steric clash, impeding the approach of the palladium complex.

-

Electronic Deactivation: The alkoxy groups (-OEt, -OMe) at the para and meta positions are strong electron donors. This increases the electron density on the aromatic ring, making the C-Br bond less electrophilic and significantly slowing down Oxidative Addition .

-

Catalyst Poisoning: The free carboxylic acid can deprotonate to form a carboxylate, which acts as a ligand, potentially displacing your phosphine and forming an inactive Palladium-Carboxylate "black box" species.

This guide provides a self-validating protocol and troubleshooting logic to overcome these specific barriers.

Module 1: The "Gold Standard" Protocol

Do not rely on generic "tetrakis" (Pd(PPh3)4) conditions for this substrate. It will likely fail due to thermal instability and insufficient activity. Use this optimized protocol designed for hindered, electron-rich acids.

Reagents & Stoichiometry

| Component | Role | Recommended Reagent | Equivalents | Rationale |

| Catalyst Precursor | Pd Source | Pd(OAc)₂ or Pd-G3/G4 Precatalysts | 0.02 - 0.05 (2-5 mol%) | Pd(OAc)₂ is stable; G3/G4 precatalysts ensure rapid activation even at lower temps. |

| Ligand | Chiral/Steric Driver | SPhos or XPhos | 0.04 - 0.10 (2:1 L:Pd) | These Buchwald ligands are electron-rich (accelerates oxidative addition) and bulky (facilitates reductive elimination). |

| Base | Activator | K₃PO₄ (Potassium Phosphate) | 3.5 - 4.0 equiv | CRITICAL: You need 1 eq to neutralize the carboxylic acid, plus 2-3 eq to activate the boronic acid. |

| Solvent | Medium | 1,4-Dioxane / Water (10:1) | 0.2 M concentration | Water is mandatory to solubilize the inorganic base. Dioxane boils high enough to drive the reaction. |

Step-by-Step Methodology

-

Charge Solids: In a reaction vial, combine the aryl bromide substrate (1.0 eq), boronic acid (1.2 - 1.5 eq), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), and K₃PO₄ (4.0 eq).

-

Note: If using a boronic ester (pinacol), increase loading to 1.5 eq due to slower transmetallation.

-

-

Degas (Critical): Seal the vial and purge with Argon/Nitrogen for 15 minutes.

-

Solvent Addition: Add degassed 1,4-Dioxane and Water via syringe.

-

Thermal Activation: Heat to 80°C - 100°C .

-

Warning: Do not exceed 110°C initially. Ortho-substituted benzoic acids are prone to decarboxylation at high temperatures.

-

-

Monitoring: Check HPLC/UPLC at 2 hours. If conversion is <50%, do not just wait longer—consult the Troubleshooting Module below.

Module 2: Troubleshooting & FAQs

Q1: The reaction turns black immediately, and conversion is <10%. What happened?

Diagnosis: "Pd-Black" formation (Catalyst Crash). Root Cause: The free carboxylic acid is likely stripping the ligand from the Palladium or preventing the reduction of Pd(II) to active Pd(0). The Fix:

-

Pre-neutralization: Stir the substrate with the base in the solvent before adding the catalyst. Ensure the acid is fully converted to the potassium carboxylate salt.

-

Switch to Precatalysts: Instead of Pd(OAc)₂ + Ligand, use XPhos Pd G3 or SPhos Pd G3 . These contain the pre-formed active species and are much more resistant to poisoning by acidic protons.

Q2: I see the product mass, but also a large peak corresponding to [M-Br + H].

Diagnosis: Protodebromination (Hydrodebromination). Root Cause: The oxidative addition occurred, but instead of coupling, the Pd-Aryl species grabbed a hydride (H-) from the solvent or base.[1] This is common with electron-rich rings. The Fix:

-

Solvent Switch: If using alcohols (EtOH/MeOH), stop immediately. They act as hydride donors. Switch to strictly Dioxane/Water or Toluene/Water .

-

Concentration: Increase the concentration of the reaction (0.5 M). This increases the rate of Transmetallation relative to the side-reaction.

-

Ligand Tuning: Switch from SPhos to XPhos . The massive steric bulk of XPhos protects the Pd center from "snatching" stray hydrides.

Q3: The reaction stalls at 60% conversion. Adding more catalyst doesn't help.

Diagnosis: Product Inhibition / Boronic Acid Decomposition. Root Cause: The product (a biaryl acid) might be chelating the Pd, or your boronic acid has degraded (protodeboronation). The Fix:

-

Add More Boron: Add another 0.5 eq of Boronic acid (degassed solution) at the halfway point.

-

"Plan B" (Esterification): If the free acid persists in stalling the reaction, you must esterify the starting material (e.g., to Methyl or Ethyl ester). The ester eliminates the catalyst poisoning pathway and significantly improves solubility.

Module 3: Visualizing the Failure Points

The following diagram maps the catalytic cycle specifically for your substrate, highlighting where the specific features of 2-Bromo-4-ethoxy-5-methoxybenzoic acid cause failure.